molecular formula C19H21NOS B12413575 N-Methyl Duloxetine-d7

N-Methyl Duloxetine-d7

カタログ番号: B12413575
分子量: 318.5 g/mol
InChIキー: JFTURWWGPMTABQ-DCMMJBMPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Contextualization of Duloxetine (B1670986) and its Metabolites in Biomedical Science

Duloxetine is a well-established pharmaceutical agent classified as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). drugbank.comnih.gov It functions by increasing the levels of serotonin (B10506) and norepinephrine (B1679862) in the central nervous system, which are key neurotransmitters involved in mood regulation and pain perception. wikipedia.org This dual mechanism of action has led to its approval for a range of conditions, including major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain. drugbank.comwikipedia.org

Upon administration, duloxetine undergoes extensive metabolism, primarily in the liver. droracle.ai This biotransformation is catalyzed mainly by two cytochrome P450 enzymes: CYP1A2 and CYP2D6. drugbank.comfda.govpharmgkb.org The metabolic process involves multiple pathways, including oxidation of the naphthyl ring, followed by conjugation. droracle.airesearchgate.netnih.gov This results in the formation of numerous metabolites, the most prominent in circulation being the glucuronide conjugate of 4-hydroxy duloxetine and the sulfate (B86663) conjugate of 5-hydroxy-6-methoxy duloxetine. pharmgkb.orgnih.gov These major metabolites are considered pharmacologically inactive. wikipedia.orgdroracle.aipharmgkb.org

Separate from its direct metabolites, related compounds are also of research interest. N-Methyl Duloxetine, a homolog of duloxetine, has been investigated as a potential analgesic in its own right, with studies showing it may be effective against postoperative pain through mechanisms that include the blockage of neuronal sodium channels. nih.govresearchgate.net

Significance of Deuterated Analogs in Pharmacological and Analytical Investigations

Deuterated analogs are compounds in which one or more hydrogen atoms (¹H) have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H or D). This subtle structural modification does not alter the molecule's fundamental shape or biological targets but can have profound effects on its metabolic stability. nih.govtandfonline.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down metabolic reactions that involve breaking this bond, a phenomenon known as the kinetic isotope effect. wikipedia.org

This effect is leveraged in two significant ways in pharmaceutical research:

Pharmacokinetic Modification : By strategically placing deuterium at sites of metabolic breakdown, researchers can create a "deuterated switch" version of a drug that is metabolized more slowly. uniupo.it This can lead to an improved pharmacokinetic profile, such as a longer half-life, more consistent plasma concentrations, and potentially a better safety and tolerability profile. nih.govresearchgate.net The first deuterated drug to receive FDA approval, deutetrabenazine, was developed based on this principle. uniupo.it

Analytical Internal Standards : In analytical chemistry, particularly in quantitative mass spectrometry (MS) and liquid chromatography (LC), deuterated analogs are invaluable as internal standards. veeprho.com When analyzing a drug's concentration in a complex biological matrix like blood plasma, a known amount of the deuterated analog is added to the sample. The analog behaves almost identically to the non-deuterated target compound during extraction, purification, and chromatographic separation. However, it is easily distinguished by the mass spectrometer due to its higher mass. This allows for extremely precise and accurate quantification of the drug, correcting for any sample loss during processing. veeprho.compsu.edu

Rationale for Research Focus on N-Methyl Duloxetine-d7

The research focus on this compound stems directly from its utility as an analytical tool to support the investigation of N-Methyl Duloxetine as a potential therapeutic agent. As N-Methyl Duloxetine has shown promise as a novel analgesic, comprehensive studies are required to understand its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net

To conduct these crucial pharmacokinetic studies, a robust and validated bioanalytical method is necessary to measure the concentration of N-Methyl Duloxetine in biological samples over time. psu.edu this compound serves as the ideal internal standard for this purpose. veeprho.com Its use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods enables the precise quantification of N-Methyl Duloxetine. veeprho.com The synthesis of deuterated duloxetine analogs for use in metabolism studies has been previously documented, highlighting the established role of these compounds in pharmaceutical development. researchgate.netresearchgate.net

Therefore, the principal rationale for the focus on this compound is not for its direct therapeutic effect but for its critical enabling role in the research and development of its non-deuterated counterpart, N-Methyl Duloxetine. It is a quintessential example of a stable isotope-labeled compound used to ensure the accuracy and reliability of data in modern drug discovery and development. veeprho.comclearsynth.com

Data Tables

Table 1: Properties of this compound

PropertyValueSource(s)
IUPAC Name N-methyl-3-((naphthalen-1-yl-d7)oxy)-3-(thiophen-2-yl)propan-1-amine veeprho.com
Alternate Name 3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N,N-dimethyl-3-thiophen-2-ylpropan-1-amine clearsynth.com
CAS Number 1217657-97-0 clearsynth.compharmaffiliates.com
Molecular Formula C₁₉H₁₄D₇NOS pharmaffiliates.combiocompare.com
Molecular Weight 318.48 g/mol pharmaffiliates.combiocompare.com
Primary Application Internal standard for analytical and pharmacokinetic research veeprho.com

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C19H21NOS

分子量

318.5 g/mol

IUPAC名

(3S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N,N-dimethyl-3-thiophen-2-ylpropan-1-amine

InChI

InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3/t18-/m0/s1/i3D,4D,5D,7D,8D,9D,10D

InChIキー

JFTURWWGPMTABQ-DCMMJBMPSA-N

異性体SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@@H](CCN(C)C)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H]

正規SMILES

CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32

製品の起源

United States

Synthetic Methodologies for N Methyl Duloxetine D7

Strategies for Isotopic Labeling within the Duloxetine (B1670986) Scaffold

The synthesis of N-Methyl Duloxetine-d7 necessitates the introduction of seven deuterium (B1214612) atoms onto the naphthalene (B1677914) ring of the duloxetine scaffold. This is a critical step that defines the isotopic purity and utility of the final compound.

Deuteration Approaches for the Naphthyl Moiety

The primary strategy for introducing the d7-label onto the naphthyl group involves the use of a deuterated precursor, namely 1-naphthol-d7. The synthesis of this key intermediate can be achieved through hydrogen-deuterium exchange reactions on naphthalene or its derivatives. One reported method involves the nitration of naphthalene, followed by reduction to 1-naphthylamine, which is then hydrolyzed to 1-naphthol (B170400). The deuteration is typically achieved by treating the naphthalene precursor with a deuterium source under specific catalytic conditions.

Another approach involves the direct deuteration of naphthalene itself. For instance, naphthalene can undergo deuteration in the presence of a suitable catalyst and a deuterated solvent. The resulting deuterated naphthalene can then be converted to 1-naphthol-d7 through established synthetic transformations. The choice of deuteration method is crucial for achieving high isotopic enrichment and regioselectivity.

Once 1-naphthol-d7 is obtained, it serves as the key building block for the subsequent steps in the synthesis of this compound. The hydroxyl group of 1-naphthol-d7 is a key functional handle for its attachment to the propanamine side chain of the duloxetine scaffold.

Introduction of the N-Methyl Group in Deuterated Precursors

With the deuterated naphthyl moiety in hand, the next critical step is the construction of the full this compound molecule. A common synthetic route for duloxetine and its analogs involves the etherification of the naphthol precursor with a suitable propanamine derivative.

A plausible synthetic pathway starts with the reaction of 2-acetylthiophene (B1664040) with dimethylamine (B145610) hydrochloride and paraformaldehyde in a Mannich reaction to produce 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one. This ketone is then reduced to the corresponding alcohol, (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol, often achieved enantioselectively using a chiral reducing agent or through chiral resolution.

The resulting amino alcohol can then undergo a Williamson ether synthesis with the previously prepared 1-naphthol-d7. This reaction, typically carried out in the presence of a base such as sodium hydride in an aprotic solvent like DMSO, couples the deuterated naphthyl moiety to the propanamine backbone.

Finally, the introduction of the N-methyl group can be achieved through various methods. One common approach is the N-methylation of a secondary amine precursor. If the synthesis starts with a desmethyl-duloxetine-d7 intermediate, a direct N-methylation step using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) can be employed. Alternatively, reductive amination of a primary amine precursor with formaldehyde (B43269) can also yield the desired N-methyl group. For the synthesis of this compound, it is often more efficient to utilize a precursor that already contains the dimethylamino group, which is then demethylated to a secondary amine before a final N-methylation step if required by the specific synthetic design. However, a more direct route involves the use of N-methyl-3-hydroxy-3-(2-thienyl)propanamine as a precursor, which can be directly etherified with 1-fluoronaphthalene-d7.

Advanced Synthetic Route Development for this compound

The development of an efficient and robust synthetic route is paramount for the production of high-purity this compound. This involves optimizing reaction conditions and considering the stereochemistry of the final product.

Optimization of Reaction Conditions for Deuterated Synthesis

The synthesis of deuterated compounds often requires careful optimization of reaction conditions to maximize isotopic incorporation and chemical yield. For the Williamson ether synthesis step, the choice of base, solvent, and temperature can significantly impact the efficiency of the reaction between 1-naphthol-d7 and the propanamine side chain. Strong bases like sodium hydride are effective in deprotonating the naphthol, but reaction conditions must be controlled to avoid side reactions. The use of a non-protic, polar solvent like DMSO can facilitate the reaction, although purification from this high-boiling solvent can be challenging.

The following table outlines key reaction parameters that are typically optimized for the Williamson ether synthesis in the context of preparing this compound.

ParameterOptionsConsiderations
Base Sodium Hydride (NaH), Potassium Carbonate (K2CO3), Cesium Carbonate (Cs2CO3)NaH is a strong, non-nucleophilic base that effectively deprotonates phenols. Carbonates are milder bases and may require higher temperatures or longer reaction times.
Solvent Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (CH3CN)Polar aprotic solvents are generally preferred to solvate the reactants and facilitate the SNAr reaction. DMSO is a common choice but can be difficult to remove.
Temperature Room Temperature to elevated temperatures (e.g., 60-100 °C)Higher temperatures can increase the reaction rate but may also lead to side products or decomposition.
Reactant Stoichiometry Equimolar or slight excess of one reactantA slight excess of the more readily available reactant can be used to drive the reaction to completion.

Chiral Synthesis Considerations for Stereoisomers of this compound

N-Methyl Duloxetine possesses a chiral center at the carbon atom bearing the naphthyloxy and thiophene (B33073) groups. The (S)-enantiomer is the pharmacologically active form of duloxetine. Therefore, the synthesis of enantiomerically pure (S)-N-Methyl Duloxetine-d7 is of significant interest.

Several strategies can be employed to achieve the desired stereochemistry:

Chiral Resolution: A racemic mixture of this compound can be synthesized and then resolved into its individual enantiomers. This is often accomplished by forming diastereomeric salts with a chiral resolving agent, such as mandelic acid or tartaric acid. The diastereomers can then be separated by crystallization, followed by liberation of the enantiomerically pure amine.

Asymmetric Synthesis: A more elegant and efficient approach is to employ an asymmetric synthesis that directly produces the desired (S)-enantiomer. This can be achieved by using a chiral catalyst or a chiral auxiliary in one of the key bond-forming steps. For instance, the asymmetric reduction of the ketone precursor to the corresponding (S)-alcohol is a well-established method. Chiral reducing agents such as those derived from boranes in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) are commonly used.

The enantiomeric purity of the final product is a critical quality attribute and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

Characterization Techniques for Confirming Deuteration and Purity of this compound

The structural integrity, isotopic enrichment, and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. In the ¹H NMR spectrum of this compound, the signals corresponding to the seven protons on the naphthalene ring will be absent, providing direct evidence of successful deuteration. The remaining protons on the thiophene ring, the propanamine chain, and the N-methyl group should exhibit the expected chemical shifts and coupling patterns. The integration of the remaining proton signals relative to an internal standard can be used to confirm the stoichiometry of the non-deuterated parts of the molecule.

²H (Deuterium) NMR spectroscopy can also be employed to directly observe the deuterium signals and confirm their positions on the naphthyl ring.

Mass Spectrometry (MS): Mass spectrometry is a crucial technique for determining the molecular weight and confirming the isotopic composition of this compound. The mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) that is 7 mass units higher than that of the non-deuterated N-Methyl Duloxetine. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition and the number of deuterium atoms. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can also provide structural information and confirm the location of the deuterium label.

The following table summarizes the expected mass spectral data for N-Methyl Duloxetine and its d7-labeled analog.

CompoundMolecular FormulaExact Mass [M]Exact Mass [M+H]⁺
N-Methyl DuloxetineC₁₉H₂₁NOS311.1344312.1417
This compoundC₁₉H₁₄D₇NOS318.1782319.1855

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the synthesized this compound. A reversed-phase HPLC method with UV detection is typically employed to separate the target compound from any starting materials, by-products, or other impurities. The purity is determined by the peak area percentage of the main component. Chiral HPLC is specifically used to determine the enantiomeric purity of the (S)-N-Methyl Duloxetine-d7.

By employing these rigorous synthetic and analytical methodologies, high-quality this compound can be prepared and thoroughly characterized, enabling its use as a reliable internal standard and research tool in various scientific disciplines.

Analytical Methodologies Utilizing N Methyl Duloxetine D7

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity. cuny.edu The development of LC-MS/MS assays for the quantification of pharmaceuticals like duloxetine (B1670986) in complex matrices relies heavily on the use of appropriate internal standards to ensure accuracy and precision. nih.gov

Application of N-Methyl Duloxetine-d7 as an Internal Standard in LC-MS/MS

In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound added in a known amount to samples, calibrators, and quality controls to correct for the variability in the analytical procedure. scispace.com this compound is an ideal internal standard for the quantification of duloxetine and its N-methyl metabolite. As a stable isotope-labeled (SIL) internal standard, it shares nearly identical physicochemical properties with the unlabeled analyte. scispace.com This similarity ensures that it behaves comparably during sample extraction, chromatography, and ionization, thus effectively compensating for variations in these steps. clearsynth.comveeprho.com

The key advantage of using a deuterated standard like this compound is its mass difference from the analyte. clearsynth.com While it co-elutes with the target analyte chromatographically, it is readily distinguished by the mass spectrometer due to its higher mass-to-charge ratio (m/z). nih.gov This allows for separate monitoring and quantification, providing a reliable reference point for calculating the analyte's concentration. clearsynth.com In LC-MS/MS methods, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard in what is known as Multiple Reaction Monitoring (MRM), which provides high specificity and reduces background noise. nih.govnih.gov

For instance, in a typical assay for duloxetine, the mass transition might be from m/z 298.3 to 154.1. nih.gov For a deuterated analog like duloxetine-d7, a corresponding shift in the precursor and/or product ion m/z would be observed, allowing for its distinct detection.

Method Validation Parameters in Deuterated Internal Standard Quantification

To ensure that an LC-MS/MS assay is reliable and reproducible, it must undergo a thorough validation process according to guidelines from regulatory bodies like the FDA. au.dkfda.gov When using a deuterated internal standard like this compound, key validation parameters are assessed to demonstrate the method's performance.

Key Validation Parameters:

Selectivity and Specificity: The method must demonstrate the ability to differentiate and quantify the analyte from other components in the sample, including metabolites, impurities, and matrix components. nih.gov This is tested by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and IS. au.dk

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. au.dk These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates, both within a single analytical run (intra-run) and across different runs on different days (inter-run). europa.eu Acceptance criteria are typically within ±15% deviation from the nominal value (±20% at the lower limit of quantitation). au.dkeuropa.eu

Calibration Curve: The relationship between the instrument response (peak area ratio of analyte to IS) and the analyte concentration must be established. au.dk A calibration curve is generated using a series of standards of known concentrations. The curve should be reproducible and linear over the expected concentration range of the samples. nih.gov

Lower Limit of Quantitation (LLOQ): This is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision (typically within 20%). au.dk

Recovery: The extraction efficiency of the analytical method is determined by comparing the analyte response in an extracted sample to the response of a solution containing the same concentration of unextracted analyte. nih.gov While a high recovery is desirable, it is more important that the recovery is consistent and reproducible. The use of a SIL internal standard like this compound helps to correct for variability in recovery. scispace.com

Matrix Effect: This refers to the alteration of ionization efficiency by co-eluting components from the sample matrix. waters.com It is a significant concern in LC-MS/MS. The use of a co-eluting SIL internal standard is the most effective way to compensate for matrix effects, as both the analyte and the standard are affected similarly. waters.comreddit.com

Stability: The stability of the analyte in the biological matrix must be assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term (bench-top) stability, and long-term storage stability. nih.gov

The table below summarizes typical acceptance criteria for these validation parameters.

Validation ParameterTypical Acceptance Criteria
Accuracy Mean value should be within ±15% of the nominal value (±20% at LLOQ). europa.eu
Precision Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). europa.eu
LLOQ Analyte response should be at least 5 times the blank response; accuracy within 80-120% and precision ≤20%. au.dk
Calibration Curve Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ). researchgate.netscispace.com
Matrix Effect The CV of the IS-normalized matrix factor should be ≤15%.
Recovery Should be consistent and reproducible across the concentration range.

Quantitative Analysis of Duloxetine and Related Compounds in Biological Matrices (Non-Human)

The quantification of duloxetine and its metabolites in non-human biological matrices (e.g., rat or dog plasma, tissue homogenates) is essential for preclinical pharmacokinetic and toxicokinetic studies. This compound plays a crucial role in ensuring the quality of data generated in these studies.

Precision and Accuracy Enhancements with this compound

The primary function of an internal standard is to correct for analytical variability. Because this compound has virtually identical chemical and physical properties to the analyte, it tracks the analyte through the entire analytical process, from sample preparation to detection. scispace.com Any loss of analyte during extraction or inconsistency in injection volume will be mirrored by a proportional loss or inconsistency in the internal standard. mdpi.com By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to a significant improvement in the precision and accuracy of the measurement. nih.govscispace.com Studies have shown that using a SIL internal standard results in significantly lower variance compared to using a structural analog. scispace.com

The following table illustrates hypothetical precision and accuracy data from a validation run for duloxetine using this compound as an internal standard in a non-human plasma matrix.

QC LevelNominal Conc. (ng/mL)Intra-run Precision (%CV) (n=5)Intra-run Accuracy (%) (n=5)Inter-run Precision (%CV) (n=15)Inter-run Accuracy (%) (n=15)
LLOQ 0.108.5105.211.2103.8
Low 0.306.298.77.9101.5
Medium 50.04.1102.35.599.6
High 80.03.597.94.898.2

Matrix Effect Mitigation through Deuterated Internal Standard Use

Matrix effects, caused by endogenous components of biological samples like phospholipids and salts, can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification. waters.com This effect can be highly variable between different samples and different sources of matrix.

The use of a stable isotope-labeled internal standard like this compound is the preferred strategy for combating matrix effects. reddit.com Since the deuterated standard co-elutes with the analyte and has the same ionization characteristics, it experiences the same degree of ion suppression or enhancement. waters.com Consequently, the ratio of the analyte signal to the internal standard signal remains constant, even in the presence of significant matrix effects, thereby ensuring accurate quantification. clearsynth.com It is important to ensure that the deuterated standard truly co-elutes with the analyte, as slight shifts in retention time due to the "deuterium isotope effect" can sometimes lead to differential matrix effects. waters.commyadlm.org However, for most applications, this effect is negligible and the benefits are substantial.

Chromatographic Separation Techniques for this compound and its Analogs

The effective chromatographic separation of this compound from endogenous interferences and other related compounds is fundamental to a successful LC-MS/MS assay. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used. scispace.comscispace.com

In a typical RP-HPLC method for duloxetine and its analogs, a C18 or C8 column is used. scispace.comresearchgate.net Separation is achieved using a mobile phase consisting of an aqueous component (often with a buffer like ammonium formate or formic acid to control pH and improve ionization) and an organic solvent such as acetonitrile or methanol. nih.govscispace.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure good separation of all compounds and to elute strongly retained components in a reasonable time. scispace.com

For the separation of chiral compounds like N-Methyl Duloxetine and its enantiomers, more specialized chromatographic techniques may be required. Countercurrent chromatography has been successfully used for the enantioseparation of N-methyl duloxetine and duloxetine using anionic β-cyclodextrins as chiral selectors in the solvent system. nih.govresearchgate.net This technique allows for the separation and purification of enantiomers on a preparative scale. nih.gov

Enantioseparation of this compound Stereoisomers

The enantioselective separation of N-Methyl Duloxetine is crucial due to the differential pharmacological activities of its stereoisomers. Countercurrent chromatography (CCC) has been successfully employed for the enantioseparation of N-Methyl Duloxetine. researchgate.netnih.gov This technique utilizes a biphasic solvent system and a chiral selector to achieve separation.

Anionic β-cyclodextrins have proven to be effective chiral selectors for this purpose. researchgate.netnih.gov Notably, sulfobutyl ether-β-cyclodextrin (SBE-β-CD) and carboxymethyl-β-cyclodextrin (CM-β-CD) have demonstrated opposite enantioselectivity for the enantiomers of N-Methyl Duloxetine. researchgate.netnih.gov

The choice of the biphasic solvent system is also critical for successful separation. A system composed of n-hexane and a phosphate buffer has been effectively used. The pH of the aqueous phase and the concentration of the chiral selector are key parameters that are optimized to achieve baseline resolution of the enantiomers.

Detailed research findings have shown that for N-Methyl Duloxetine, two specific biphasic solvent systems provide excellent enantioseparation:

n-hexane: 0.1 mol/L phosphate buffer pH 7.6 with 50 mmol/L of sulfobutyl ether-β-cyclodextrin (1:1, v/v). researchgate.netnih.gov

n-hexane: 0.1 mol/L phosphate buffer pH 7.2 with 50 mmol/L of carboxymethyl-β-cyclodextrin (1:1, v/v). researchgate.netnih.gov

These methodologies, while described for N-Methyl Duloxetine, are directly applicable to this compound. The deuterium (B1214612) labeling does not alter the chiral properties of the molecule, and thus the same chiral separation principles and methods apply. The primary difference would be in the detection, where a mass spectrometer would be used to differentiate between the deuterated and non-deuterated compounds.

Table 1: Methodologies for Enantioseparation of N-Methyl Duloxetine Stereoisomers
TechniqueChiral SelectorBiphasic Solvent SystemReference
Countercurrent Chromatography (CCC)Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)n-hexane: 0.1 mol/L phosphate buffer pH 7.6 with 50 mmol/L of SBE-β-CD (1:1, v/v) researchgate.netnih.gov
Countercurrent Chromatography (CCC)Carboxymethyl-β-cyclodextrin (CM-β-CD)n-hexane: 0.1 mol/L phosphate buffer pH 7.2 with 50 mmol/L of CM-β-CD (1:1, v/v) researchgate.netnih.gov

Resolution of this compound from Related Impurities and Metabolites

The resolution of this compound from its related impurities and metabolites is essential for accurate quantification in various matrices. While specific studies on this compound are limited, the analytical methods developed for Duloxetine provide a strong foundation, as the chromatographic behavior of the deuterated analog is nearly identical.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques for this purpose. These methods typically employ reversed-phase columns, such as C18, and a mobile phase consisting of a buffer and an organic modifier.

A validated UPLC method for the determination of Duloxetine and its impurities utilizes a gradient elution to achieve separation. The method's robustness is demonstrated by its ability to separate the parent drug from its potential process-related impurities and degradation products.

Detailed research findings on the separation of Duloxetine from its impurities have established effective chromatographic conditions. For instance, a reproducible gradient reversed-phase UPLC method has been developed for the quantitative determination of Duloxetine hydrochloride in pharmaceutical dosage forms, which is also applicable to the analysis of related substances.

Table 2: Chromatographic Conditions for Resolution of Duloxetine and Related Impurities
TechniqueColumnMobile PhaseFlow RateDetectionReference
UPLCshim-pack XR-ODS II (3.0 × 100 mm, 2.2 µm)Gradient elution0.9 ml/min230 nm

When analyzing this compound and its metabolites, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. This technique provides the necessary selectivity and sensitivity to differentiate and quantify the deuterated internal standard from the analyte and its metabolites in complex biological matrices. The separation principles remain the same as for the non-deuterated compound, with the mass spectrometer providing the means of specific detection.

Metabolic Pathway Elucidation and Biotransformation Studies of Duloxetine and N Methyl Duloxetine D7 in Vitro and Preclinical Models

Tracing Metabolic Pathways in Animal Models with N-Methyl Duloxetine-d7

Animal models are employed to understand the in vivo metabolism and disposition of a drug. The use of this compound in these models allows for the tracing of metabolic pathways in a whole-organism context.

N-demethylation is a significant metabolic pathway for duloxetine (B1670986). winona.edu By administering this compound to animal models, such as rats or mice, researchers can track the extent and rate of this reaction. The appearance of unlabeled N-desmethyl duloxetine in plasma, urine, or feces would directly correspond to the in vivo N-demethylation of the administered deuterated compound.

Furthermore, if the body were to utilize the cleaved deuterated methyl group in other methylation reactions, the deuterium (B1214612) label could potentially be incorporated into endogenous molecules. While less common to track, this could provide insights into the broader biochemical fate of drug-derived fragments.

The primary enzymes responsible for duloxetine metabolism are CYP1A2 and CYP2D6. droracle.ainih.gov The contribution of these and other CYP enzymes to the metabolism of this compound can be investigated in animal models. By co-administering specific CYP inhibitors with the deuterated drug, researchers can observe changes in the metabolic profile. For example, inhibition of the enzyme responsible for N-demethylation would lead to a decrease in the formation of unlabeled N-desmethyl duloxetine and a corresponding increase in the plasma concentration of the parent this compound.

Table 2: Investigating CYP450 Contributions with this compound in Animal Models

Condition Expected Outcome for this compound Metabolism Rationale
Co-administration with a CYP1A2 inhibitor Decreased formation of hydroxylated deuterated metabolites. CYP1A2 is involved in the oxidation of the naphthyl ring.
Co-administration with a CYP2D6 inhibitor Decreased formation of hydroxylated deuterated metabolites. CYP2D6 is also involved in the oxidation of the naphthyl ring.

Comparative Metabolism Studies of Duloxetine and this compound

While this compound is an invaluable tool for tracing metabolic pathways, it is also important to understand if the deuterium labeling itself alters the rate or course of metabolism compared to the unlabeled drug. This is known as the kinetic isotope effect.

Comparative studies involving the parallel administration of duloxetine and this compound to in vitro systems or animal models can reveal such differences. By quantifying the rates of formation of key metabolites from both the labeled and unlabeled parent drugs, researchers can determine if the strengthening of the carbon-deuterium bond on the methyl group affects the rate of N-demethylation.

Preclinical Pharmacokinetic Investigations Involving N Methyl Duloxetine D7 Animal Models

Utilization of N-Methyl Duloxetine-d7 in Animal Pharmacokinetic Studies

This compound, a deuterated analog of N-methyl duloxetine (B1670986), serves as a critical tool in preclinical pharmacokinetic research. Its primary utility lies in its application as an internal standard for the quantification of the parent compound, N-methyl duloxetine, and its metabolites in biological samples obtained from animal models. The incorporation of seven deuterium (B1214612) atoms imparts a mass shift that allows for clear differentiation from the unlabeled analyte during mass spectrometric analysis, without significantly altering its chemical properties.

Assessment of Absorption, Distribution, and Elimination in Animal Models

While specific studies detailing the complete absorption, distribution, and elimination profile of this compound as a therapeutic agent are not extensively available in public literature, its structural similarity to duloxetine allows for informed predictions based on the known pharmacokinetics of duloxetine in animal models.

Following oral administration in preclinical species such as rats, duloxetine is generally well-absorbed. nih.gov The distribution of duloxetine is extensive, with a large volume of distribution suggesting significant tissue uptake. nih.gov Elimination of duloxetine and its metabolites occurs through both renal and fecal routes. Preclinical studies investigating novel formulations or drug-drug interactions of N-methyl duloxetine would utilize this compound to accurately track the parent compound's journey through the body.

A hypothetical pharmacokinetic study in Sprague-Dawley rats could yield data similar to what is presented in the interactive table below. This data would be generated by administering N-methyl duloxetine and using this compound as an internal standard for sample analysis.

Interactive Data Table: Hypothetical Pharmacokinetic Parameters of N-Methyl Duloxetine in Rats

Pharmacokinetic Parameter Value Unit
Cmax (Maximum Concentration) 150 ng/mL
Tmax (Time to Cmax) 4 hours
AUC (Area Under the Curve) 1200 ng*h/mL
Half-life (t1/2) 6 hours
Volume of Distribution (Vd) 25 L/kg

Quantification of Parent Compound and Metabolites using Labeled Standards

The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This technique is employed to precisely quantify the concentrations of the parent drug, N-methyl duloxetine, and its metabolites in various biological matrices like plasma, urine, and tissue homogenates from animal studies. nih.govresearchgate.net

The deuterated standard is added to the biological samples at a known concentration at the beginning of the sample preparation process. Because this compound is chemically identical to the analyte, it experiences the same extraction recovery and ionization efficiency or suppression in the mass spectrometer. forensicresources.org This co-elution and co-ionization allow for the correction of any sample loss or matrix effects, leading to highly accurate and precise quantification of the non-deuterated analyte. nih.govresearchgate.net The distinct mass-to-charge ratio (m/z) of this compound enables the mass spectrometer to differentiate it from the unlabeled N-methyl duloxetine.

Allometric Scaling and In Vitro-In Vivo Extrapolation (IVIVE) Considerations

Allometric scaling and in vitro-in vivo extrapolation (IVIVE) are crucial methodologies in preclinical drug development used to predict human pharmacokinetics from animal data and in vitro assays.

Allometric Scaling: This method involves extrapolating pharmacokinetic parameters (such as clearance, volume of distribution, and half-life) from multiple animal species (e.g., mice, rats, dogs) to humans based on body weight. The relationship between the pharmacokinetic parameter and body weight is described by the power equation Y = aW^b, where Y is the parameter, W is body weight, and 'a' and 'b' are the allometric coefficient and exponent, respectively. For this compound or its non-deuterated counterpart, data from at least three different animal species would be necessary to build a reliable allometric model to project human pharmacokinetic parameters.

In Vitro-In Vivo Extrapolation (IVIVE): IVIVE utilizes data from in vitro experiments, such as metabolic stability assays in liver microsomes or hepatocytes, to predict in vivo pharmacokinetic parameters. For instance, the intrinsic clearance of this compound determined in rat, dog, and human liver microsomes can be used in conjunction with physiological models to predict the hepatic clearance in these species and, ultimately, in humans. This approach helps in understanding the metabolic pathways and potential for drug-drug interactions early in the development process.

Combining allometric scaling with IVIVE provides a more robust prediction of human pharmacokinetics, aiding in the selection of appropriate first-in-human doses and study designs.

Stability and Degradation Studies of N Methyl Duloxetine D7

Forced Degradation Studies under Various Stress Conditions

Forced degradation, or stress testing, is a critical component in the development of reference standards, providing insights into the intrinsic stability of a compound and helping to identify potential degradation products. The following sections detail the stability of N-Methyl Duloxetine-d7 under hydrolytic, oxidative, photolytic, and thermal stress, based on published data for duloxetine (B1670986).

Hydrolytic Stability Profiling (Acidic, Alkaline, and Neutral)

This compound is expected to exhibit significant instability under hydrolytic conditions, a characteristic that has been extensively documented for duloxetine. The ether linkage in the molecule is susceptible to cleavage, particularly in acidic and neutral environments.

Under acidic conditions, the compound undergoes substantial degradation. Studies on duloxetine hydrochloride have shown that in 0.01N HCl at 40°C, as much as 41.35% degradation can occur within 8 hours. nih.govresearchgate.net More stringent conditions, such as refluxing in 0.1N HCl for one hour, can lead to almost complete degradation. researchgate.net

In neutral conditions, significant degradation is also observed, with one study reporting 42.75% degradation of duloxetine after refluxing for one hour. nih.gov Another study noted approximately 43% degradation after 12 hours of reflux in neutral solution. researchgate.net

Alkaline conditions appear to be less detrimental to the stability of the molecule compared to acidic and neutral environments. Refluxing in 0.1N NaOH for one hour resulted in a relatively minor degradation of 2.83%. nih.govresearchgate.net However, prolonged exposure, such as refluxing for 8 hours, can lead to extensive degradation, with one study reporting 97.40% degradation under such conditions. researchgate.net

Table 1: Summary of Hydrolytic Degradation of Duloxetine
ConditionTemperatureDurationDegradation (%)Reference
0.01N HCl40°C8 hours41.35 nih.govresearchgate.net
Neutral (reflux)Reflux1 hour42.75 nih.gov
0.1N NaOH (reflux)Reflux1 hour2.83 nih.govresearchgate.net

Oxidative Degradation Pathways

The oxidative stability of this compound is a subject of some debate in the scientific literature concerning its non-deuterated counterpart. Several studies have reported that duloxetine is stable to oxidative stress. For instance, exposure to 30% hydrogen peroxide (H₂O₂) for 48 hours was found to cause no significant degradation. nih.govresearchgate.net Another study also concluded that the drug was stable under oxidative stress conditions. nih.gov

Conversely, there are reports indicating that duloxetine is sensitive to oxidative degradation. researchgate.net This discrepancy may be attributable to differences in experimental conditions such as the concentration of the oxidizing agent, temperature, and duration of exposure. The potential for oxidation of the naphthyl ring and other parts of the molecule exists, and further studies under a range of oxidative conditions would be necessary to fully elucidate the oxidative degradation pathways of this compound.

Photolytic Stability Assessment

The photostability of this compound is dependent on its physical state. In solid form, the compound is generally considered to be stable when exposed to light. nih.govresearchgate.net However, when in solution, it exhibits significant degradation upon exposure to photolytic stress. nih.govresearchgate.net This light sensitivity in solution necessitates that solutions of this compound be protected from light during storage and handling to maintain their integrity. The presence of the naphthalene (B1677914) chromophore in the molecule suggests a susceptibility to direct photolysis by sunlight. nih.gov

Thermal Stress Degradation Kinetics

Similar to its photolytic stability, the thermal stability of this compound is contingent on its physical state. As a solid, the compound is stable under thermal stress. nih.govresearchgate.net In contrast, solutions of the compound are susceptible to degradation at elevated temperatures. nih.govresearchgate.net The kinetics of thermal degradation in solution would likely follow first-order kinetics, although specific kinetic studies on this compound have not been reported. It is recommended that solutions of the reference standard be stored at controlled, and where necessary, refrigerated or frozen conditions to minimize thermal degradation.

Identification and Characterization of Deuterated Degradation Products

The degradation of this compound is expected to produce a series of deuterated analogues of the known degradation products of duloxetine. While no specific studies have been published on the characterization of this compound degradants, the primary degradation pathways of duloxetine have been investigated. nih.gov

One of the main degradation pathways involves the cleavage of the ether linkage, which would lead to the formation of deuterated 1-naphthol (B170400) and a deuterated side chain. ijper.org Other potential degradation products could arise from the oxidation of the naphthyl ring. nih.gov A comprehensive study on duloxetine hydrochloride identified seventeen degradation products under various stress conditions. nih.gov The characterization of these products was achieved using techniques such as LC-MS/TOF. nih.gov

For this compound, the resulting degradation products would retain the deuterium (B1214612) label on the N-methyl group and potentially on other positions depending on the specific deuteration pattern of the starting material. The identification and characterization of these deuterated degradation products would require advanced analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, to confirm their structures.

Long-Term Stability Protocols for this compound Reference Standards

Establishing a robust long-term stability protocol is essential for ensuring the continued fitness-for-purpose of this compound as a reference standard. Such a protocol should be designed in accordance with international guidelines, such as those from the EMA and FDA. europa.eufda.gov

A comprehensive long-term stability protocol should include the following elements:

Storage Conditions: The reference standard should be stored under controlled conditions that have been demonstrated to preserve its stability. Based on the forced degradation studies, storage in a solid form, protected from light and moisture, at a controlled room or refrigerated temperature is advisable. nih.govbiopharmaconsultinggroup.com

Testing Schedule: A schedule for periodic re-testing should be established. This typically involves testing at defined intervals, such as every 6 or 12 months, to monitor the purity and potency of the reference standard over time. biopharmaconsultinggroup.com

Analytical Methods: Validated, stability-indicating analytical methods, such as HPLC, should be used to assess the purity of the reference standard at each time point. These methods must be capable of separating the intact compound from any potential degradation products. nih.gov

Acceptance Criteria: Clear acceptance criteria for the purity and other relevant quality attributes of the reference standard should be defined. Any significant change or failure to meet these criteria would indicate that the reference standard is no longer suitable for its intended use. biopharmaconsultinggroup.com

Container Closure System: The choice of container closure system is critical for protecting the reference standard from environmental factors. It should be well-sealed and made of an inert material that does not interact with the compound.

By implementing a rigorous long-term stability program, the integrity and reliability of this compound as a reference standard can be assured throughout its shelf life.

Advanced Research Applications and Future Perspectives

Role of N-Methyl Duloxetine-d7 in Impurity Profiling and Reference Standard Development

The use of deuterated compounds is crucial in the development of reference standards and for accurate impurity profiling in pharmaceutical analysis. pharmaffiliates.com this compound serves as an invaluable tool in these contexts for the analysis of Duloxetine (B1670986) and its related substances.

Internal Standard in Quantitative Analysis: In bioanalytical methods, particularly those employing mass spectrometry (MS), deuterated compounds like this compound are the preferred internal standards. pharmaffiliates.comrsc.org During the synthesis of deuterated internal standards, it is possible for residual unlabeled drug to be present as an impurity. tandfonline.com The presence of this unlabeled drug can add to the response of the analyte of interest, leading to inaccurate results. tandfonline.com Therefore, manufacturers must adhere to stringent qualification specifications. tandfonline.com

The key advantage of using a deuterated internal standard is that it has nearly identical chemical and physical properties to the analyte (the non-deuterated compound) but is distinguishable by its higher mass. This allows it to co-elute with the analyte during chromatographic separation and experience similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation and instrument response.

Impurity Profiling: this compound is instrumental in the identification and quantification of impurities that may arise during the synthesis or degradation of Duloxetine. It can be used as a marker to distinguish between the parent drug and its closely related impurities in complex matrices. For instance, it can help in tracking the formation of process-related impurities or degradation products during stability studies. pharmaffiliates.com The use of a deuterated standard supports various analytical methods including HPLC, LC-MS/MS, and GC-MS. pharmaffiliates.com

Table 1: Applications of this compound in Analytical Chemistry

ApplicationDescriptionAnalytical Techniques Supported
Internal Standard Used in quantitative bioanalysis to correct for matrix effects and variations in sample processing.LC-MS/MS, GC-MS
Impurity Profiling Aids in the identification and quantification of process-related impurities and degradation products.HPLC, LC-MS/MS
Reference Standard Serves as a certified reference material for the accurate quantification of N-Methyl Duloxetine.HPLC, NMR

Potential for Deuterated this compound in Mechanistic Pharmacology Research (Non-Human)

The substitution of hydrogen with deuterium (B1214612) can alter the metabolic fate of a drug, a phenomenon known as the kinetic isotope effect. This effect can be exploited in non-human mechanistic pharmacology studies to investigate the metabolic pathways and pharmacokinetics of a drug. researchgate.net

Metabolic Pathway Elucidation: Duloxetine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP1A2 and CYP2D6. clinpgx.orgnih.gov The major metabolic pathways involve oxidation of the naphthyl ring, followed by conjugation. nih.gov By strategically placing deuterium atoms on the N-methyl group and other positions of the Duloxetine molecule, researchers can slow down the metabolism at those specific sites. This allows for the identification of primary metabolic pathways and the characterization of transient or minor metabolites that might otherwise go undetected. researchgate.net

Emerging Analytical Technologies for Deuterated Compounds

The analysis of deuterated compounds requires sophisticated analytical techniques to confirm isotopic purity and determine the precise location of deuterium atoms. bvsalud.org

High-Resolution Mass Spectrometry (HR-MS): HR-MS is a powerful tool for determining the isotopic enrichment of deuterated compounds. rsc.org It allows for the accurate mass measurement of the molecule and its isotopologues, providing a detailed picture of the deuterium distribution. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly deuterium (²H) NMR, is essential for confirming the structural integrity and the specific sites of deuteration within a molecule. wikipedia.orgsigmaaldrich.com While proton (¹H) NMR can be used to quantify the residual proton signals, ²H NMR directly observes the deuterium nuclei, providing unambiguous evidence of deuteration. sigmaaldrich.comyoutube.com Deuterated solvents are commonly used in NMR to avoid interference from the solvent signal. studymind.co.uktcichemicals.comsimsonpharma.com

Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an emerging technique that offers high precision in analyzing the isotopic composition of deuterated compounds. brightspec.com It can distinguish between different isotopomers (molecules with the same number of deuterium atoms but at different positions), which is often challenging for MS and NMR. brightspec.comacs.org

Table 2: Comparison of Analytical Technologies for Deuterated Compounds

TechnologyPrincipleKey Advantages
High-Resolution Mass Spectrometry (HR-MS) Measures the mass-to-charge ratio of ions with high accuracy.Determines isotopic enrichment and distribution. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Confirms structural integrity and site-specific deuteration. wikipedia.orgsigmaaldrich.com
Molecular Rotational Resonance (MRR) Spectroscopy Measures the rotational transitions of molecules in the gas phase.Distinguishes between isotopomers with high precision. brightspec.comacs.org

Future Research Avenues for this compound in Preclinical Drug Discovery and Development

The unique properties of this compound pave the way for several future research directions in the preclinical setting.

Development of Novel Drug Candidates: The insights gained from mechanistic studies with this compound could inform the design of new deuterated analogs of Duloxetine or other drugs. The goal would be to create compounds with optimized metabolic stability, enhanced efficacy, and improved safety profiles. nih.govuniupo.it

Probing Drug-Drug Interactions: By using this compound, researchers can more accurately study the potential for drug-drug interactions at the metabolic level. For instance, it can be used to investigate how co-administered drugs that inhibit or induce CYP enzymes affect the metabolism of Duloxetine.

Investigating Transporter-Mediated Disposition: The role of drug transporters in the disposition of Duloxetine and its metabolites is an area for further investigation. This compound could be used as a tool to study the involvement of specific transporters in the uptake and efflux of the drug in various tissues.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing and characterizing N-Methyl Duloxetine-d7 to ensure isotopic purity?

  • Deuterium labeling requires precise synthesis techniques, such as deuterated reagents or hydrogen-deuterium exchange under controlled conditions. Characterization should include nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions and liquid chromatography-mass spectrometry (LC-MS) to verify isotopic purity (>98%) . Stability studies under varying temperatures and pH conditions are critical to assess isotopic integrity during storage .

Q. How can researchers validate the purity and stability of this compound in experimental formulations?

  • Use reverse-phase HPLC with UV detection (e.g., CHIRAL ART Cellulose-C column, 230 nm detection) to separate this compound from related compounds like 4-hydroxy or 5-hydroxy metabolites . System suitability parameters, including resolution (≥7.4), tailing factor (0.8–1.5), and retention time (≥3.5 minutes), must be met . Accelerated stability studies (40°C/75% RH) over 6–12 months can predict degradation pathways .

Q. What role does this compound play in tracing metabolic pathways in preclinical models?

  • As a deuterated analog, it enables precise tracking of metabolic fate via LC-MS or tandem mass spectrometry (MS/MS). Focus on identifying deuterium retention in major metabolites (e.g., hydroxylated derivatives) to assess metabolic stability and enzyme-specific pathways (e.g., CYP2D6-mediated oxidation) . Dose-response studies in rodents should correlate plasma concentrations with deuterium-labeled metabolite profiles .

Advanced Research Questions

Q. How can researchers address variability in pharmacokinetic data for this compound across in vitro and in vivo models?

  • Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. For example, in vitro hepatocyte data may underestimate in vivo clearance due to protein binding differences. Incorporate parameters like fraction unbound (fu) and blood-to-plasma ratio into models . Validate with microdosing studies in humans using accelerator mass spectrometry (AMS) for ultra-trace detection .

Q. What experimental strategies are effective in elucidating the Na+ channel blocking mechanism of this compound in pain research?

  • Employ voltage-clamp electrophysiology on transfected HEK-293 cells expressing human NaV1.7 channels. Compare tonic block (resting state) and use-dependent block (during high-frequency stimulation) to quantify IC50 shifts. Co-application with site-specific toxins (e.g., tetrodotoxin) can identify binding domains . Pair with behavioral assays (e.g., rodent neuropathic pain models) to correlate channel blockade with analgesia .

Q. How can data mining improve formulation design for this compound in gastro-resistant pellets?

  • Apply factorial or fractional factorial designs to historical datasets (e.g., acid resistance, dissolution profiles). Machine learning models (e.g., random forests) can identify critical factors like polymer coating thickness or pellet size. Validate predictions with small-scale batches using USP dissolution apparatus II (pH 1.2 → 6.8 transition) . Cross-reference with duloxetine hydrochloride data to optimize release profiles for deuterated analogs .

Methodological Considerations

  • Data Contradictions : Address conflicting results (e.g., variable metabolite ratios) by standardizing analytical protocols (e.g., identical column batches, internal standards) and reporting confidence intervals for deuterium retention .
  • Experimental Design : For clinical trials, stratify participants by CYP2D6 metabolizer status to account for genetic variability in this compound clearance .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。